

6-Bromoisoquinoline-1,3(2H,4H)-dione CAS number and structure

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Compound of Interest

Compound Name: 6-Bromoisoquinoline-1,3(2h,4h)-dione

Cat. No.: B2795233

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An In-Depth Technical Guide to 6-Bromoisoquinoline-1,3(2H,4H)-dione

Executive Summary: This guide provides a comprehensive technical overview of **6-Bromoisoquinoline-1,3(2H,4H)-dione**, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will explore its fundamental chemical identity, including its CAS number and structure, delve into its physicochemical properties, discuss relevant synthetic strategies, and illuminate its potential applications as a scaffold for novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering expert insights into the compound's strategic value and practical utility.

Introduction: The Isoquinoline-1,3(2H,4H)-dione Scaffold

The isoquinoline-1,3(2H,4H)-dione core, also known as homophthalimide, is a privileged scaffold in medicinal chemistry. Its rigid, bicyclic structure provides a well-defined three-dimensional geometry for interacting with biological targets, while the dione and lactam functionalities offer key hydrogen bonding opportunities. Derivatives of this scaffold have shown a wide range of biological activities, making them attractive starting points for drug design. Recently, this class of compounds has gained attention for its potential in oncology, particularly as selective inhibitors of key cell cycle regulators like Cyclin-Dependent Kinase 4 (CDK4) and as modulators of the E3 ubiquitin ligase component, Cereblon (CRBN).^{[1][2]}

The subject of this guide, **6-Bromoisoquinoline-1,3(2H,4H)-dione**, introduces a bromine atom onto this versatile core. This halogen substitution is not merely an incidental modification; it serves as a crucial synthetic handle. The bromine atom at the 6-position is strategically placed for facile modification via modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for research and development. **6-Bromoisoquinoline-1,3(2H,4H)-dione** is identified by the CAS Registry Number 501130-49-0.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Chemical Structure

The molecular structure consists of a fused benzene and dihydropyridine ring system, with two carbonyl groups at positions 1 and 3 and a bromine atom at position 6.

Caption: Chemical structure of **6-Bromoisoquinoline-1,3(2H,4H)-dione**.

Physicochemical Data Summary

Property	Value	Source
CAS Number	501130-49-0	[3] [4] [7]
Molecular Formula	C ₉ H ₆ BrNO ₂	[5] [6] [7]
Molecular Weight	240.05 g/mol	[7] [8]
Appearance	Off-White solid	[3]
SMILES	O=C1NC(=O)C2=CC(Br)=CC=C2C1	[6]
Storage	Inert atmosphere, room temperature; 2-8 °C recommended	[4] [7]

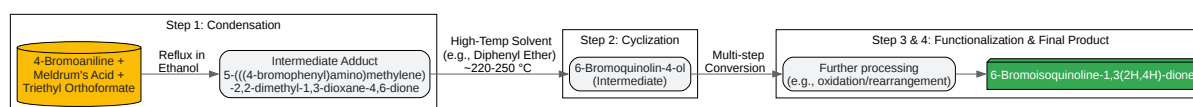
Synthesis and Mechanistic Considerations

The synthesis of the isoquinoline-1,3(2H,4H)-dione scaffold has been an area of active research, with various methods developed, including those employing radical cascade reactions.[9] A common and reliable approach involves the cyclization of substituted phenylacetic acids or related precursors.

For **6-Bromoisoquinoline-1,3(2H,4H)-dione**, a plausible and efficient synthetic route begins with a commercially available, appropriately substituted starting material such as 4-bromoaniline. The general strategy involves building the second ring through condensation and subsequent cyclization reactions.

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process, analogous to established methods for similar quinoline and isoquinolinedione structures.[10]



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Caption: Proposed synthetic workflow for **6-Bromoisoquinoline-1,3(2H,4H)-dione**.

Causality and Rationale:

- **Step 1 (Condensation)**: The reaction between 4-bromoaniline, Meldrum's acid, and an orthoformate is a classic method for forming the enamine intermediate required for cyclization.[10] Ethanol is a suitable solvent that facilitates the reaction while allowing for easy removal.
- **Step 2 (Cyclization)**: The high temperature provided by a solvent like diphenyl ether is crucial. It provides the activation energy needed to overcome the aromaticity of the aniline

ring, forcing the intramolecular cyclization and elimination of acetone and carbon dioxide from the Meldrum's acid moiety to form the quinolinol ring system.[10]

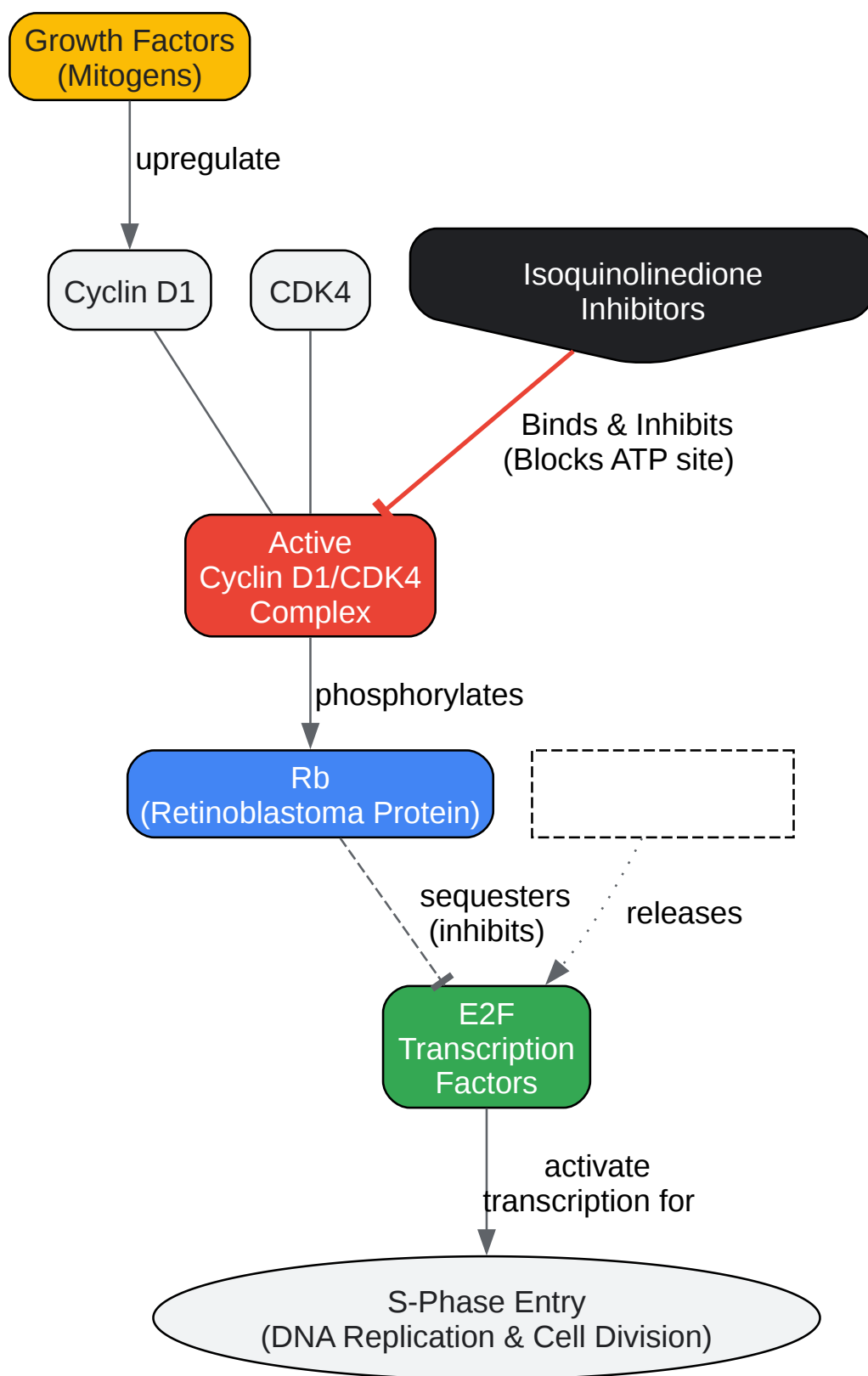
- Step 3 & 4 (Conversion): The conversion from a quinolinol intermediate to the target isoquinoline-1,3(2H,4H)-dione would require subsequent, specific chemical transformations. The exact steps are not detailed in the immediate search results but would follow established organic chemistry principles for ring expansion or rearrangement and oxidation.

Applications in Drug Discovery

The true value of **6-Bromoisoquinoline-1,3(2H,4H)-dione** lies in its potential as a building block for potent and selective therapeutics.

Targeting the Cell Cycle: CDK4 Inhibition

The cell cycle is tightly regulated by cyclin-dependent kinases (CDKs). In many cancers, the CDK4/6-Cyclin D1-Rb pathway is dysregulated, leading to uncontrolled cell proliferation. Small molecules that selectively inhibit CDK4 can restore this control point, making it a validated therapeutic target. Several isoquinoline-1,3(2H,4H)-dione derivatives have been reported as potent and selective inhibitors of CDK4.[1]



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